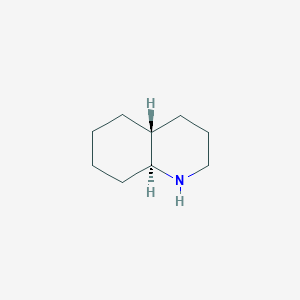

trans-Decahydroquinoline

描述

Significance of Hydrogenated Quinoline (B57606) Systems in Chemical Synthesis

Hydrogenated quinoline systems, which include partially saturated tetrahydroquinolines and fully saturated decahydroquinolines, are fundamental building blocks in modern chemical synthesis. Their significance stems from their prevalence in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netchemimpex.com The 1,2,3,4-tetrahydroquinoline (B108954) core, for example, is a ubiquitous motif found in numerous biologically active compounds. rsc.org

The direct hydrogenation of readily available quinolines presents a highly atom-efficient and straightforward route to access these valuable saturated N-heterocycles. acs.org However, the process is not without its challenges, primarily due to the aromatic stability of the quinoline ring and the tendency for the nitrogen atom to act as a poison for many traditional hydrogenation catalysts. acs.org Overcoming these hurdles has been a major focus of methodological development.

Research has shown that the choice of catalyst is critical in determining the outcome and selectivity of quinoline hydrogenation. rsc.orgpreprints.org

Precious Metal Catalysts: Catalysts based on palladium, rhodium, and ruthenium are commonly used, though they can be susceptible to poisoning by the quinoline substrate. nih.govresearchgate.net These systems often yield partially hydrogenated 1,2,3,4-tetrahydroquinolines. researchgate.netresearchgate.net

Gold Catalysts: In a departure from traditional noble metal catalysts, supported gold nanoparticles have been shown to effectively catalyze the chemoselective hydrogenation of quinolines. nih.gov Intriguingly, the quinoline molecule acts as a promoter in this system, enhancing the activation of hydrogen and allowing the reaction to proceed under very mild conditions, even at room temperature. acs.orgnih.gov

Base Metal Catalysts: More recently, catalysts based on abundant and less expensive metals like iron and nickel have been developed. rsc.orgpreprints.org Nickel phosphide (B1233454) (Ni₂P) catalysts, in particular, have demonstrated a high capacity for the complete hydrogenation of quinoline to decahydroquinoline (B1201275). preprints.orgpreprints.org Iron-based catalysts have also proven robust and effective for the selective hydrogenation of various quinoline derivatives. rsc.org

The ability to selectively hydrogenate the heterocyclic ring while leaving other functional groups intact is of great practical importance for synthetic chemists. rsc.orgacs.orgnih.gov This chemoselectivity allows for the synthesis of complex, functionalized saturated heterocycles that are key intermediates in the development of new molecules with desired properties. smolecule.comrsc.org

Table 1: Catalyst Systems for Quinoline Hydrogenation

| Catalyst System | Typical Product(s) | Key Features |

| Pd/Al₂O₃, Rh/Al₂O₃ | 1,2,3,4-Tetrahydroquinoline researchgate.net | Often results in partial hydrogenation. researchgate.net |

| Ru/Al₂O₃ | Inactive under certain mild conditions researchgate.net | Activity is highly dependent on conditions. |

| Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline acs.orgnih.gov | Quinoline acts as a reaction promoter; proceeds under mild conditions. nih.gov |

| Ni₂P/SBA-15 | Decahydroquinoline preprints.orgpreprints.org | Shows high hydrogenation capacity for full saturation. preprints.orgpreprints.org |

| Fe-N-C | 1,2,3,4-Tetrahydroquinoline rsc.org | Robust, recyclable, and tolerates various functional groups. rsc.org |

Historical Context of trans-Decahydroquinoline Research

The study of decahydroquinolines is deeply rooted in the history of catalytic hydrogenation. Early investigations into the hydrogenation of quinoline were conducted by pioneers like Willstätter and Skita in 1912. gatech.edu These foundational studies paved the way for more sophisticated explorations of the stereochemical outcomes of this transformation.

A significant area of research has been the stereoselective synthesis of decahydroquinolines, with a particular focus on controlling the relative stereochemistry of the ring junction to produce either the cis or trans isomer. nih.gov The trans-fused scaffold is a key structural feature in a number of natural products, most notably the decahydroquinoline-type alkaloids isolated from the skin of poison dart frogs (family Dendrobatidae). smolecule.comresearchgate.net

The total synthesis of these complex natural products has been a driving force for innovation in synthetic methodology.

Alkaloid Synthesis: The first asymmetric synthesis of the naturally occurring this compound alkaloid (+)-219A was a landmark achievement, demonstrating the utility of enantiopure N-acyldihydropyridones as synthetic intermediates. acs.orgresearchgate.netacs.org The research group of Daniel Comins, among others, has contributed significantly to the development of strategies for the asymmetric synthesis of numerous alkaloids, including those with the this compound core. ncsu.edu

Probes for Biological Systems: Beyond natural product synthesis, researchers have synthesized derivatives such as the epimers of this compound-5-carboxylic acid. nih.gov These molecules have been designed as zwitterionic conformational probes to investigate interactions with biological targets like GABA receptors in the central nervous system. nih.gov

This historical progression highlights a continuous interplay between natural product discovery, the development of new synthetic methods, and the application of these molecules as tools to probe biological systems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883351 | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-92-0 | |

| Record name | rel-(4aR,8aS)-Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans Decahydroquinoline Systems

Stereoselective and Asymmetric Synthesis of trans-Decahydroquinoline

The demand for enantiomerically pure compounds for pharmacological studies has spurred the development of sophisticated strategies for the asymmetric synthesis of the this compound core. These methods often employ chiral auxiliaries, organocatalysts, or specific chiral starting materials to induce high levels of stereocontrol.

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved to yield the desired enantiomerically enriched product. researchgate.net This strategy has been effectively applied to the synthesis of trans-decahydroquinolines. One prominent example involves the use of phenylglycinol-derived oxazolopiperidone lactams. ub.edu These chiral auxiliaries provide a rigid conformational framework that allows for the regio- and stereocontrolled introduction of substituents. The stereochemical outcome of reactions such as conjugate additions and alkylations is dictated by the steric hindrance imposed by the auxiliary. For instance, the addition of Grignard reagents to an in situ-formed iminium ion derived from a phenylglycinol auxiliary can proceed with high diastereoselectivity, leading to trans-disubstituted piperidines which are precursors to decahydroquinolines. acs.org

Another powerful class of chiral auxiliaries are the carbohydrate-derived auxiliaries, such as tetra-O-pivaloyl-β-D-galactopyranosylamine. mdma.ch These have been utilized in diastereoselective annulation reactions with dienes in the presence of Lewis acids to form dihydropyridones, which are key intermediates for the synthesis of decahydroquinoline (B1201275) alkaloids. mdma.ch The bulky carbohydrate auxiliary effectively shields one face of the molecule, directing the incoming reagents to the opposite face and thereby controlling the stereochemistry.

| Chiral Auxiliary | Key Reaction | Diastereoselectivity | Precursor to | Ref |

| Phenylglycinol | Conjugate Addition | High | trans-Decahydroquinolines | ub.edu |

| (R)-Phenylglycinol | Grignard Addition | High (trans-disubstituted) | trans-2,5-Diarylpyrrolidines | acs.org |

| Tetra-O-pivaloyl-β-D-galactopyranosylamine | Diene Annulation | High | Dihydropyridones | mdma.ch |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While many organocatalytic methods lead to cis-decahydroquinolines, specific strategies can be employed to access the trans-isomers. itic-sci.com One approach involves an initial organocatalytic Michael addition to form a γ-nitroketone, which can then be subjected to a series of reactions including reduction and cyclization to form the decahydroquinoline ring system. ub.edu The stereochemistry of the final product can be controlled through thermodynamic equilibration or by carefully choosing the reaction conditions and catalysts for the subsequent cyclization steps. For instance, a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction promoted by a base like lithium hydroxide (B78521) can lead to decahydroquinoline structures. itic-sci.com While often favoring the cis-isomer, subsequent epimerization at the ring junction (C-4a) can provide access to the thermodynamically more stable trans-fused system. itic-sci.com

Enantioselective Transformations utilizing N-Acyldihydropyridones

Enantiopure N-acyldihydropyridones are versatile chiral building blocks for the synthesis of a variety of alkaloids, including those with a this compound core. ncsu.eduacs.org A seminal example is the first asymmetric synthesis of the this compound alkaloid (+)-219A by Comins and Dehghani. itic-sci.comacs.org The strategy commences with a chiral N-acylpyridinium salt, which is reacted with a Grignard reagent to afford a dihydropyridine. This intermediate is then converted to an enantiopure N-acyldihydropyridone. To construct the trans-fused ring system, a key step is the stereoselective hydrogenation of a double bond in a bicyclic intermediate. acs.org The N-acyl group, often incorporating a chiral auxiliary itself, directs the hydrogenation from a specific face, leading to the desired trans-stereochemistry at the ring junction. The diastereoselectivity of these addition reactions can be very high, reaching up to 98%. ncsu.edu This methodology has been instrumental in the synthesis of numerous enantiomerically pure alkaloids. ncsu.edu

| Precursor | Key Reaction Step | Diastereomeric Ratio (trans:cis) | Product | Ref |

| Bicyclic Enone from N-Acyldihydropyridone | Catalytic Hydrogenation | 87:13 | This compound derivative | acs.org |

Diastereoselective Control in this compound Annulation

Achieving the trans-fused annulation is a critical step in the synthesis of these target molecules. Catalytic hydrogenation of substituted quinolines or partially hydrogenated quinolines is a common and effective method. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the diastereoselectivity of this reduction. For example, the hydrogenation of auxiliary-substituted quinolines using platinum oxide as a catalyst in trifluoroacetic acid can afford partially saturated heterocycles with high diastereoselectivity. researchgate.net A subsequent hydrogenation step, often with a different catalyst like rhodium on carbon, can then lead to the fully saturated this compound. researchgate.net The stereochemical outcome is often governed by the delivery of hydrogen from the less sterically hindered face of the substrate, which is influenced by the pre-existing stereocenters and the conformation of the molecule on the catalyst surface.

Another powerful strategy for diastereoselective annulation is the intramolecular cyclization of appropriately substituted piperidine (B6355638) precursors. An intramolecular aldol-type cyclization can be used to form the second ring of the decahydroquinoline system. ucsb.edu The stereochemical outcome of this cyclization can be controlled by the reaction conditions (kinetic versus thermodynamic control) and the stereochemistry of the substituents already present on the piperidine ring.

Stereodivergent Synthetic Routes to trans-Decahydroquinolines

Stereodivergent synthesis provides access to multiple stereoisomers of a target molecule from a common starting material by slightly modifying the reaction pathway or conditions. ua.esgrafiati.com This approach is particularly valuable for the synthesis of decahydroquinoline alkaloids, which exist as various stereoisomers. ucsb.edu A stereodivergent route to both cis- and trans-fused decahydroquinolines has been reported starting from a common homologated ester intermediate. ucsb.edu By manipulating the cyclization conditions of a key keto aldehyde precursor, either the cis- or trans-fused enone can be obtained. ucsb.edumdpi.com For example, an intramolecular aldol-type cyclization can be directed to afford the cis-fused system, while alternative conditions or subsequent epimerization can lead to the trans-fused isomer. itic-sci.comucsb.edu This allows for a flexible approach to a range of natural products. For instance, a conjugate addition of a cuprate (B13416276) to a bicyclic enone can be controlled to produce either the cis or trans annulated skeleton depending on the presence or absence of a carbohydrate auxiliary. ub.edu

Key Synthetic Reactions and Strategies Employed in this compound Construction

The construction of the this compound core relies on a toolbox of key chemical reactions and overarching synthetic strategies. These often involve the sequential or tandem formation of the two rings of the bicyclic system.

A cornerstone reaction in this field is the Aza-Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered nitrogen-containing ring. researchgate.netrsc.orgrsc.orgresearchgate.net This reaction can be performed intramolecularly or intermolecularly to construct the quinoline (B57606) or a precursor framework. The stereoselectivity of the cycloaddition can be controlled by the use of chiral catalysts or auxiliaries, and subsequent transformations can establish the trans-ring junction.

Conjugate addition reactions are also pivotal. The Michael-type conjugate addition of nucleophiles to cyclic enones or enaminoesters is a key step in many syntheses. ucsb.edumdpi.com This reaction is often used to install a side chain that will be part of the second ring, and the stereochemistry of this addition can be controlled with high fidelity, setting the stage for the subsequent diastereoselective cyclization to form the trans-fused system. For example, the conjugate addition of an organocopper reagent to a bicyclic vinylogous amide has been shown to provide complete stereocontrol. ub.edu

Reductive amination is a versatile and widely used method for forming the C-N bonds within the heterocyclic system. datapdf.com This reaction involves the condensation of a carbonyl group with an amine to form an imine or enamine, which is then reduced in situ. datapdf.com Intramolecular reductive amination of a dicarbonyl compound tethered to an amino group is a powerful strategy for the one-step construction of the piperidine ring of the decahydroquinoline system.

The catalytic hydrogenation of quinoline or its derivatives is a direct and efficient method for accessing the decahydroquinoline core. rsc.org The diastereoselectivity of the hydrogenation, leading to either the cis or trans isomer, is highly dependent on the catalyst (e.g., Pt, Pd, Rh, Ru), the solvent, and the acidity of the medium. researchgate.netucsb.edu For instance, hydrogenation over platinum catalysts in acidic media often favors the formation of the cis-isomer, whereas other conditions can be optimized to yield the trans-isomer. rsc.org

| Reaction Type | Description | Stereocontrol | Ref |

| Aza-Diels-Alder | [4+2] cycloaddition to form N-heterocycles. | Chiral catalysts/auxiliaries can induce enantioselectivity. | researchgate.netresearchgate.net |

| Conjugate Addition | Addition of nucleophiles to α,β-unsaturated systems. | High diastereoselectivity achievable with chiral substrates/reagents. | ucsb.edumdpi.com |

| Reductive Amination | Formation of an amine from a carbonyl and an amine via an imine. | Can be used for intramolecular cyclization to form the piperidine ring. | datapdf.com |

| Catalytic Hydrogenation | Reduction of the aromatic and heterocyclic rings of quinoline. | Diastereoselectivity (cis vs. trans) is controlled by catalyst and conditions. | researchgate.netrsc.org |

Michael-Type Conjugate Additions

The Michael-type conjugate addition is a cornerstone reaction in the assembly of decahydroquinoline skeletons. This method is instrumental in forming key carbon-carbon bonds and establishing the stereochemistry necessary for subsequent cyclization. In many syntheses of poison-frog alkaloids, a stereoselective Michael addition is the initial step to construct a complex acyclic precursor. researchgate.netresearchgate.net

For instance, a divergent synthesis approach to access both cis- and this compound alkaloids can commence with a Michael-type addition to an enaminoester. ucsb.edu The reaction of a vinyl lithium cuprate to a chiral precursor can also proceed as a Michael-type conjugate addition, yielding a key adduct as a single isomer in excellent yield. mdpi.com This adduct contains the necessary stereocenters that will ultimately direct the formation of the desired ring system. The stereochemical outcome of this addition is often controlled by the existing chirality in the starting material, leveraging principles like A1,3 strain to achieve high diastereoselectivity. researchgate.net These strategies highlight the Michael addition's role in setting the stage for creating complex, multi-stereocenter molecules.

Intramolecular Aldol-Type Cyclizations

Following a Michael addition or other chain-elongation steps, an intramolecular aldol-type cyclization is frequently employed to construct the second ring of the decahydroquinoline system. This key transformation forges the bicyclic core from a linear precursor, such as a keto-aldehyde. researchgate.netucsb.edu

The stereochemical fate of the ring fusion (cis or trans) is often determined in this step. Research has shown that divergent synthesis of different decahydroquinoline isomers is possible from a common intermediate by carefully controlling the conditions of this cyclization. researchgate.netresearchgate.net For example, a keto aldehyde intermediate can be subjected to cyclization to afford an enone. ucsb.eduucsb.edu Depending on the reaction conditions and the substrate's inherent stereochemistry, this cyclization can proceed with epimerization to yield the thermodynamically favored trans-fused ring system. researchgate.net In one reported synthesis, treatment of an aldehyde with DBU in refluxing benzene (B151609) yielded a cis-fused enone without generating the trans isomer, demonstrating that conditions are critical to the stereochemical outcome. mdpi.com Conversely, other strategies have successfully employed aldol-type cyclizations to specifically furnish the trans-fused decahydroquinoline core, which is a key structural feature in certain alkaloids like trans-195A. ucsb.edu

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including the piperidine moiety of the decahydroquinoline system. wikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular coupling of two terminal alkenes to form a cycloalkene and volatile ethylene, which drives the reaction to completion. harvard.eduorganic-chemistry.org

RCM is valued for its high functional group tolerance, allowing for its application late in a synthetic sequence on complex substrates. wikipedia.org It has been successfully used to form rings of various sizes, from 5- to 30-membered rings and even larger macrocycles. wikipedia.orgorganic-chemistry.org In the context of decahydroquinoline synthesis, RCM can be used to close the second ring. For example, a diene precursor can be cyclized to form the requisite heterocyclic ring. The synthesis of complex alkaloids such as Manzamine has utilized RCM to form both a 13-membered ring and an 8-membered ring within the molecular framework. wikipedia.org Specifically for the this compound system, short enantio- and diastereoselective syntheses of alkaloids like trans-195A have been developed featuring RCM as a key step. researchgate.net More complex tandem processes, such as ring-rearrangement metathesis (RRM), combine ring-opening and ring-closing sequences to assemble intricate polycyclic systems from strained precursors. beilstein-journals.org

Table 1: Overview of Common RCM Catalysts This table is interactive. You can sort and filter the data.

| Catalyst Name | Generation | Key Feature | Common Application |

|---|---|---|---|

| Grubbs' Catalyst | First (G-I) | High activity for terminal olefins | General purpose RCM |

| Grubbs' Catalyst | Second (G-II) | Higher activity, better for hindered olefins | Challenging RCM, Cross Metathesis |

| Hoveyda-Grubbs Catalyst | Second (HG-II) | Enhanced stability, recoverable | RCM in complex molecule synthesis |

| Schrock's Catalyst | N/A (Mo-based) | Very high activity | Polymerization (ROMP), strained systems |

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings with excellent stereocontrol. libretexts.org Intramolecular versions of this reaction are particularly effective for rapidly assembling bicyclic systems like the decahydroquinoline core. researchgate.net

Typically, the concerted, suprafacial nature of the Diels-Alder reaction leads to cis-fused products. nih.gov However, advanced strategies have been devised to access the less common trans-fused isomers. One such approach involves an intramolecular hetero-Diels-Alder reaction of an acylnitroso compound, which can afford a bicyclic oxazino lactam with high trans selectivity. acs.org This intermediate can then be further elaborated to the target decahydroquinoline system.

A particularly innovative strategy provides a route to motifs that would result from a formal "trans-Diels-Alder" reaction. nih.gov This sequence begins with a standard Lewis acid-catalyzed Diels-Alder reaction on a 2-halocyclohexenone to create the expected cis-fused adduct. This is followed by a reductive alkylation step, which proceeds with inversion of configuration at one of the ring junction substituents. This clever inversion transforms the initial cis junction into the desired trans junction, providing access to previously unknown trans-fused bicyclic structures bearing an angular methyl group. nih.gov

Reductive Cyclization Approaches

Intramolecular reductive cyclization offers a direct method for constructing heterocyclic rings from acyclic precursors containing two reactive functional groups. A notable application of this strategy for decahydroquinoline synthesis involves the reductive cyclization of diketoximes.

In this approach, a precursor 1,5-diketone is first converted to its corresponding dioxime. Treatment of this diketoxime with a reducing agent such as sodium cyanoborohydride (NaBH3CN) initiates an intramolecular cyclization to form the N-hydroxy-decahydroquinoline ring system. This method has been shown to produce a mixture of diastereomers. While cis-fused isomers often predominate, the thermodynamically more stable this compound is also formed and can be isolated from the reaction mixture. For example, the reductive cyclization of the diketoxime derived from 1,5-diphenyl-1,5-pentanedione yielded four diastereomers, including the 2,4-diphenyl-trans-decahydroquinoline-1-ol. Other advanced methods include palladium-catalyzed reductive cyclizations, which represent another avenue for constructing this heterocyclic core. capes.gov.br

Table 2: Diastereomeric Outcome of Reductive Cyclization of a Diketoxime This table is interactive. You can sort and filter the data.

| Product | Ring Fusion | Stereochemistry | Result |

|---|---|---|---|

| Isomer 1 | cis | Not specified | Predominant |

| Isomer 2 | cis | Not specified | Predominant |

| Isomer 3 | cis | Not specified | Predominant |

Metalation and Alkylation Studies

Functionalization of the decahydroquinoline skeleton, or its aromatic quinoline precursor, through metalation and alkylation is a key strategy for introducing substituents with high regioselectivity. After the formation of the decahydroquinoline ring, direct α-alkylation can be challenging. However, the use of activating groups such as formamidine (B1211174) or tert-butoxycarbonyl (Boc) can direct metalation to the C-2 position, allowing for subsequent alkylation. This approach has been successfully applied in the synthesis of alkaloids like pumiliotoxin C. mdpi.com

Alternatively, functionalization can occur on the quinoline ring before its reduction to a decahydroquinoline. Recent studies have demonstrated the regiodivergent C-H alkylation of quinolines with alkenes using half-sandwich rare-earth catalysts. nih.gov By carefully selecting the metal (e.g., Scandium or Yttrium) and the associated ligand (e.g., C5Me5 or C5Me4H), alkylation can be directed specifically to the C8 position of the quinoline ring, a type of functionalization that was previously difficult to achieve directly on the neutral quinoline. nih.gov This method allows for the precise installation of alkyl groups that will be retained in the final this compound structure after reduction of the aromatic system.

Knoevenagel Condensation in Bicyclic System Assembly

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and has been adapted for the assembly of bicyclic systems, including decahydroquinolines. nih.govscispace.com

In one synthetic approach, the Knoevenagel condensation is used to install the remaining carbon atoms required to form the second ring onto a pre-existing substituted cyclohexane (B81311) aldehyde. nih.gov The reaction involves condensing the aldehyde with a malonate derivative. A critical aspect of this reaction is controlling the stereochemistry at the newly formed center. It has been shown that standard reaction conditions can lead to epimerization, resulting in a mixture of diastereomers. nih.gov However, by carefully selecting the catalyst, such as using a tertiary amine, epimerization can be suppressed to achieve a highly diastereoselective reaction. While the cited study focused on achieving a cis-fused system by preventing this epimerization, the principle demonstrates that reaction conditions are paramount in determining the final stereochemical outcome. nih.govresearchgate.net The subsequent removal of the protecting group on the nitrogen atom can trigger an intramolecular cyclization, completing the formation of the decahydroquinoline ring system. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a field of significant interest due to their presence in the core structure of various natural products, particularly alkaloids isolated from amphibian skin. Methodologies have been developed to introduce substituents at various positions on the bicyclic ring system, allowing for the creation of diverse molecular architectures.

Strategies for Introducing C-2 and C-5 Substituents

The introduction of substituents at the C-2 and C-5 positions of the this compound skeleton is crucial for the synthesis of many biologically active compounds, including poison-frog alkaloids. researchgate.netacs.org Various stereoselective methods have been developed to achieve this functionalization.

One notable strategy focuses on the synthesis of epimers of this compound-5-carboxylic acid. nih.gov This approach utilizes a vinylogous bicyclic imide as a key starting material. The synthesis of the 5α-carboxylic acid epimer involves the reduction of trans-5-(1,3-dithian-2-ylidene)octahydro-2(1H)-quinolinone to yield a 5α-(1,3-dithian-2-yl) intermediate, which is then converted to the final carboxylic acid. nih.gov For the 5β-epimer, a key step is the hydroboration-oxidation of a phenylmethyl trans-octahydro-5-methylene-1(2H)-quinolinecarboxylate, which introduces a 5β-hydroxymethyl group that can be further oxidized to the carboxylic acid. nih.gov

Another versatile approach involves the use of enantiopure N-acyldihydropyridones as synthetic intermediates. acs.org These platforms allow for controlled additions to the ring system. While many applications focus on cis-isomers, the underlying principles can be adapted for trans-stereochemistry. For instance, Michael-type conjugate addition reactions to activated piperidine rings are a common method for introducing side chains that can ultimately become C-2 or C-5 substituents after cyclization and stereochemical control. researchgate.netmdpi.com

The table below summarizes key findings for the introduction of C-2 and C-5 substituents.

| Starting Material | Key Reagent/Step | Position | Substituent Introduced | Resulting Compound Class | Reference |

| Vinylogous bicyclic imide | Reduction of dithianylidene intermediate | C-5 | 5α-(1,3-dithian-2-yl), then carboxyl | This compound-5-carboxylic acid (5α-epimer) | nih.gov |

| Phenylmethyl trans-octahydro-5-methylene-1(2H)-quinolinecarboxylate | Hydroboration-H₂O₂ treatment | C-5 | 5β-Hydroxymethyl | Precursor for this compound-5-carboxylic acid (5β-epimer) | nih.gov |

| Chiral acetate | Michael-type conjugate addition | C-2 | Unsaturated side-chain | Precursor for 2-substituted this compound alkaloids | researchgate.net |

Synthesis of Oxygenated this compound Derivatives

The preparation of oxygenated trans-decahydroquinolines involves introducing hydroxyl or related groups onto the carbocyclic or heterocyclic ring. These derivatives are valuable intermediates and can be found in natural products.

A direct method for N-oxygenation involves the intramolecular reductive cyclization of diketoximes. For example, the treatment of a 1,5-diketone precursor with hydroxylamine (B1172632) followed by reductive cyclization with sodium cyanoborohydride can yield N-hydroxy decahydroquinolines. This method has been used to synthesize 2,4-diphenyl-trans-decahydroquinoline-1-ol, an N-hydroxylated derivative. Although cis-isomers are often the major products of this specific reaction due to kinetic control, the thermodynamically more stable trans-isomer can also be isolated.

Oxygenation at carbon positions has also been achieved. The synthesis of the 5β-hydroxymethyl derivative of this compound via hydroboration-oxidation serves as a prime example of introducing an oxygenated substituent at C-5. nih.gov Furthermore, syntheses starting from substituted quinolines can lead to oxygenated decahydroquinolines. For instance, (±)-7α-hydroxy-1-benzyl-trans-decahydroquinoline has been prepared from the corresponding 7-hydroxyquinoline (B1418103) precursor through multi-step reduction and N-benzylation processes. google.com

The table below details research findings on the synthesis of oxygenated derivatives.

| Starting Material | Key Reagent/Step | Position of Oxygenation | Resulting Compound | Reference |

| 1,5-Diketone precursor | Hydroxylamine, then NaBH₃CN | N-1 | 2,4-Diphenyl-trans-decahydroquinoline-1-ol | |

| Phenylmethyl trans-octahydro-5-methylene-1(2H)-quinolinecarboxylate | Hydroboration-H₂O₂ | C-5 | 5β-Hydroxymethyl-trans-decahydroquinoline derivative | nih.gov |

| (±)-7α-hydroxy-1-benzyl-trans-decahydroquinoline | Not specified | C-7 | (±)-7β-Azido-1-benzyl-trans-decahydroquinoline (via hydroxyl displacement) | google.com |

Preparation of N-Substituted trans-Decahydroquinolines

Modification of the nitrogen atom in the this compound ring is a common strategy to alter the compound's properties or to use it as a protecting group during synthesis. A variety of substituents can be introduced on the nitrogen atom through standard alkylation, acylation, or sulfonylation reactions.

N-benzylation is a frequently employed strategy, often used for protection or as part of a synthetic route. For example, (±)-7α-amino-1-benzyl-trans-decahydroquinoline is a known N-substituted derivative. google.com Similarly, N-methylation can be achieved, leading to compounds such as (±)-5α,β-amino-1-methyl-trans-decahydroquinoline. google.com

Protecting groups like the tert-butoxycarbonyl (Boc) group are also utilized. The reductive cleavage of an N-benzyl group via catalytic hydrogenation can be followed by protection with a Boc group, yielding N-Boc-trans-decahydroquinolines. nih.gov Another common protecting group is the tosyl (Ts) group. N-Ts-protected derivatives have been used as intermediates in the synthesis of various alkaloids. researchgate.net

The table below provides examples of the preparation of N-substituted trans-decahydroquinolines.

| Starting Material | Reagent/Condition | N-Substituent | Resulting Compound | Reference |

| This compound derivative | Benzyl bromide or equivalent | Benzyl (-CH₂Ph) | N-Benzyl-trans-decahydroquinoline | google.com |

| This compound derivative | Formaldehyde/Formic acid or MeI | Methyl (-CH₃) | N-Methyl-trans-decahydroquinoline | google.com |

| N-Benzyl-trans-decahydroquinoline | Catalytic Hydrogenation, then (Boc)₂O | Boc (-CO₂tBu) | N-Boc-trans-decahydroquinoline | nih.gov |

| This compound derivative | Tosyl chloride (TsCl) | Tosyl (-SO₂C₇H₇) | N-Tosyl-trans-decahydroquinoline | researchgate.net |

Conformational Analysis and Stereochemical Elucidation of Trans Decahydroquinoline Systems

Spectroscopic Investigations of trans-Decahydroquinoline Conformations

Spectroscopic techniques are indispensable tools for the structural and stereochemical analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the molecule's configuration and conformational behavior.

NMR spectroscopy is the most powerful method for the detailed structural elucidation of decahydroquinoline (B1201275) isomers. Analysis of carbon, nitrogen, and proton NMR spectra allows for unambiguous assignment of the trans-ring fusion and the orientation of substituents.

Carbon-13 NMR spectroscopy is highly sensitive to the stereochemical environment of each carbon atom in the decahydroquinoline skeleton. The chemical shifts of the carbon atoms, especially at the ring junction and those bearing substituents, provide clear patterns for distinguishing between cis and trans isomers. nih.govacs.org

Analysis of various phlegmarine-type Lycopodium (B1140326) alkaloids, which contain a decahydroquinoline core, has shown that spectral patterns can reliably establish the stereochemical arrangement. nih.govresearchgate.net For instance, alkaloids initially reported as cis-derivatives, such as huperzine K and huperzine M, were reassigned as having a this compound ring system based on a detailed analysis of their ¹³C NMR data. acs.orgresearchgate.net

A key diagnostic marker is the chemical shift of the angular carbon, C-4a. In this compound derivatives, the C-4a signal is consistently observed at a lower field (more deshielded) compared to the corresponding cis-isomers. ub.edu This difference can be as significant as 4–5 ppm. ub.edu Additionally, parameters for the effects of methyl substitution and the replacement of a CH₂ group with an NH group have been calculated to aid in the assignment of signals in substituted trans-decahydroquinolines. researchgate.net

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing cis- and this compound Derivatives

| Carbon Atom | trans-Isomer | cis-Isomer | Key Observation |

|---|

Nitrogen-15 NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the heterocyclic ring. Studies on methyl-substituted piperidines and decahydroquinolines have established correlations between ¹⁵N chemical shifts and the stereochemistry of the molecule. researchgate.net For both secondary and tertiary amines in this family, linear correlations exist between the ¹⁵N chemical shifts and the ¹³C chemical shifts of their hydrocarbon analogues. researchgate.net

The ¹⁵N chemical shifts are influenced by steric and electronic effects, including the orientation of substituents and the nitrogen lone pair. acs.org For the hydrochlorides of decahydroquinolines, ¹⁵N NMR shifts have been measured in solvents like chloroform (B151607) and methanol, leading to the determination of additive shift parameters for carbon substitution near the nitrogen atom. researchgate.netacs.org These parameters, which are generally closer to the analogous values for ¹³C NMR than those for the free amines, aid in conformational analysis. researchgate.net

Table 2: Factors Influencing ¹⁵N NMR Chemical Shifts in Decahydroquinolines

| Factor | Influence on ¹⁵N Chemical Shift | Reference |

|---|---|---|

| Protonation | Generally causes a downfield shift. | researchgate.net |

| Substitution | Additive shift parameters have been determined for carbon substituents near nitrogen. | researchgate.net |

Proton (¹H) NMR spectroscopy is fundamental for confirming the trans-fusion of the two rings. The proton at the ring junction, H-8a, serves as a clear diagnostic signal. In this compound systems, the H-8a proton is located in an axial position relative to both rings, leading to a more shielded signal that appears upfield. ub.edu

Conversely, in cis-decahydroquinolines, the H-8a proton signal is shifted significantly downfield. ub.edu The ¹H NMR spectrum of the parent this compound is consistent with a rigid twin-chair conformation. researchgate.netrsc.org The signals for the protons at the C-2 position, adjacent to the nitrogen, are often well-separated at low field, allowing for detailed conformational assessment. rsc.org

Table 3: Diagnostic ¹H NMR Chemical Shifts (δ, ppm) for Ring Junction Protons

| Proton | trans-Isomer | cis-Isomer | Key Observation |

|---|

Infrared (IR) spectroscopy provides a rapid method for distinguishing between cis and trans-fused decahydroquinolines, primarily through the analysis of Bohlmann bands. researchgate.net These bands, which appear in the C-H stretching region below 2800 cm⁻¹, are characteristic of C-H bonds that are oriented anti-periplanar to the nitrogen lone pair. researchgate.net

In the rigid, chair-chair conformation of this compound, the nitrogen lone pair is equatorial, and there are no axial protons on the carbons alpha to the nitrogen (C-2 and C-8a) that are anti-periplanar to it. Consequently, trans-decahydroquinolines exhibit very weak or absent Bohlmann bands. researchgate.netresearchgate.net In contrast, cis-isomers can adopt conformations that place α-protons anti-periplanar to the lone pair, resulting in significant Bohlmann bands. researchgate.net This distinction has been used to assign the stereochemistry of various alkaloids containing the decahydroquinoline moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nitrogen-15 NMR Chemical Shifts

Computational and Theoretical Studies of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to spectroscopic methods for understanding the conformational preferences and reactivity of this compound systems. researchgate.netnih.gov

Theoretical studies have been employed to clarify the mechanistic details and stereoselectivity of reactions involving the decahydroquinoline core. nih.gov For example, in the kinetic resolution of piperidines, DFT calculations revealed that the conformationally locked this compound reacts more slowly than its cis counterpart, a finding that was consistent with experimental observations. nih.gov The calculations showed that the accessible transition states for the trans isomer are of higher energy. nih.gov

Furthermore, DFT calculations have been successfully used to predict NMR chemical shifts. By employing methods such as OPBE/6–311++G(dp), an excellent agreement between calculated and experimental ¹³C NMR chemical shifts for tetradecahydroacridine (B106913) isomers (which contain the decahydroquinoline framework) has been achieved. researchgate.net Proton magnetic resonance spectra are in accord with a twin-chair conformation for this compound and its derivatives. researchgate.net These computational models provide a deeper understanding of the structure and energetics that underpin the observed spectroscopic properties.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-Decahydroquinoline (B84933) |

| Huperzine K |

| Huperzine M |

| Lycoposerramine Y |

| Piperidine (B6355638) |

| Tetradecahydroacridine |

| Chloroform |

| Methanol |

Density Functional Theory (DFT) Calculations for Stereoselectivity and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the hydrodenitrogenation (HDN) mechanism of quinoline (B57606), with calculations being performed on various Ni-promoted MoS2 edges. nih.gov These theoretical studies explore the hydrogenation and ring-opening pathways, providing detailed insights into the structure-activity relationship of different active sites. nih.gov For instance, DFT calculations have shown that the 100% Ni-promoted M-edge is more favorable for the generation of decahydroquinoline compared to the 50% Ni-promoted S-edge. nih.gov

DFT calculations have also been instrumental in understanding the diastereodivergent outcomes of azacyclization reactions. researchgate.net By modeling the reaction mechanisms, researchers can rationalize the observed stereochemistry and stability of the resulting decahydroquinolines. researchgate.net These computational studies have facilitated the development of synthetic strategies that provide access to both cis- and trans-decahydroquinolines from a common precursor. researchgate.net The insights gained from DFT help in designing catalysts and reaction conditions to achieve desired stereoselectivity. sumitomo-chem.co.jp

Furthermore, DFT calculations have been employed to elucidate the mechanism of tandem biscyclization reactions in the synthesis of phlegmarine (B1213893) alkaloids, which contain the decahydroquinoline core. ub.edu These calculations help determine the relative stability of different diastereoisomers and propose mechanisms for the observed stereochemical outcomes. ub.edu

Molecular Modeling and Force Field Calculations

Molecular modeling and force field calculations are essential computational methods for exploring the conformational landscapes of flexible molecules like those in the this compound family. These techniques are used to identify energetically favorable conformations, which is a critical step in understanding their biological activity. Various methods, including systematic and stochastic searches, are employed to navigate the complex potential energy surfaces of these molecules.

In the context of drug design, understanding the three-dimensional structure is paramount. Molecular mechanics calculations have been used to study the conformations of various piperidine-containing molecules, which are structurally related to decahydroquinolines. researchgate.net For instance, the analysis of N-benzoyl-trans-decahydroquinoline showed no significant variation in its NMR spectrum with temperature changes, suggesting a lack of a single preferred conformation for the amide group. researchgate.net

These computational approaches are often complemented by experimental data from NMR spectroscopy and X-ray crystallography to validate the predicted conformations. The combination of computational and experimental techniques provides a comprehensive understanding of the conformational behavior of this compound systems.

Analysis of Conformational Equilibrium of N-Methyl Groups

The orientation of an N-methyl group in this compound is a classic problem in conformational analysis. The equilibrium between the axial and equatorial conformations of the N-methyl group has been a subject of extensive study. acs.org Early research using NMR methods suggested a substantial preference for the equatorial orientation of the N-methyl group. acs.org

More quantitative insights have been gained through the use of 13C NMR spectroscopy. acs.org By analyzing the chemical shifts of the N-methyl group and comparing them to those of model compounds with fixed conformations, researchers can determine the mole fractions of the equatorial and axial conformers. acs.org For N-methyl-trans-decahydroquinoline, this analysis has provided a more precise measure of the conformational preference. acs.org

In contrast, studies on N-alkyl-cis-decahydroquinolines have shown that replacing the nitrogen-attached hydrogen with alkyl groups like methyl, ethyl, and βββ-trifluoroethyl shifts the conformational equilibrium. rsc.orgrsc.org This shift is from a preference for a conformation where the hydrogen is axial to one where the alkyl group is equatorial. rsc.orgrsc.org The activation energy for the interconversion between these conformations has also been determined using line-shape analysis of NMR spectra. rsc.orgrsc.org

Stereochemical Relationships and Isomerism in Decahydroquinoline Ring Systems

Distinction Between cis- and trans-Ring Fusions

The trans-fused isomer is a conformationally rigid system, often described as "locked," which prevents ring inversion. libretexts.org This rigidity results in a relatively flat and stable structure where substituents are held in fixed axial or equatorial positions. drugdesign.org In contrast, the cis-fused isomer is conformationally mobile and can undergo ring flipping between two chair-chair conformations of equivalent energy. drugdesign.org

The stability difference between the two isomers is significant, with the trans-form being more stable than the cis-form by approximately 18.5-20.0 kJ mol-1. inflibnet.ac.in This is attributed to the absence of gauche interactions in the trans-isomer, where all carbons can adopt equatorial-like positions relative to the other ring.

Spectroscopic techniques are crucial for distinguishing between cis- and trans-fused decahydroquinolines. Gas chromatography-Fourier transform infrared (GC-FTIR) spectroscopy, for example, can differentiate between isomers based on the presence or absence of Bohlmann bands. researchgate.net Furthermore, 13C NMR spectroscopy provides a powerful tool for assigning the stereochemistry of the ring fusion and substituents by analyzing chemical shift patterns. grafiati.comnih.govacs.org

Decahydroquinolines are core structures in many alkaloids, including those found in poison frogs and myrmicine ants. ub.eduub.edu These natural products can possess either a cis or trans ring fusion, and their biological activity is often dependent on this stereochemical feature. ub.eduub.edu

Epimerization Processes in this compound Synthesis

Epimerization, the change in configuration at one of several stereogenic centers, is a key process in the synthesis of trans-decahydroquinolines. nih.gov It can be a desirable transformation to convert a more readily available diastereomer into a more stable or desired one. For instance, a cis-5-oxodecahydroquinoline can be epimerized to the corresponding trans isomer. figshare.comub.edu This transformation is often a crucial step in the total synthesis of complex natural products. figshare.comub.edu

The mechanism of epimerization can vary depending on the reaction conditions. In some cases, it can occur via an intramolecular aldol-type cyclization. researchgate.netresearchgate.net Computational studies, such as those using DFT, can help to understand the underlying mechanisms and predict the stereochemical outcomes. mdpi.com The prevention of unwanted epimerization is also a significant challenge in stereoselective synthesis. For example, in Knoevenagel condensations, the choice of catalyst can be critical to avoid the formation of the more stable trans-product when the cis-isomer is desired. nih.gov Visible light-mediated epimerization has also emerged as a method to convert syn-lactams to their more stable anti-diastereomers. doi.org

Diastereomeric Purity and Separation Methodologies

Achieving high diastereomeric purity is a critical aspect of synthesizing trans-decahydroquinolines, especially for applications in medicinal chemistry and materials science. The separation of diastereomers is often necessary when a reaction produces a mixture of isomers. Because diastereomers have different physical properties, such as melting point, boiling point, and solubility, they can be separated by standard laboratory techniques. numberanalytics.comvedantu.com

Common methods for separating diastereomers include:

Crystallization: This technique relies on the differential solubility of diastereomers in a given solvent system. numberanalytics.comvedantu.com By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution.

Distillation: For liquid diastereomers, fractional distillation can be employed to separate them based on differences in their boiling points. numberanalytics.comgoogle.com Extractive distillation, where an auxiliary agent is added to alter the relative volatilities, can also be an effective method. google.com

Chromatography: Techniques like column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are powerful tools for separating diastereomers. numberanalytics.comvedantu.com These methods exploit the different affinities of the diastereomers for a stationary phase. Chiral HPLC, in particular, is a valuable technique for separating diastereomeric esters or amides, which can then be hydrolyzed to yield the enantiomerically pure target compounds. mdpi.com

The synthesis of complex molecules often involves steps that generate multiple stereocenters, leading to the formation of diastereomeric mixtures. For example, in the synthesis of certain poison-frog alkaloids, a nearly 1:1 mixture of cis and trans decahydroquinoline epimers was produced, which could be separated to yield the pure isomers. nih.gov Similarly, the kinetic resolution of racemic decahydroquinolines can be used to selectively acylate one enantiomer, allowing for the separation of the resulting diastereomeric products. nih.gov

Mechanistic Insights and Reaction Pathways Involving Trans Decahydroquinoline

Role of Stereoelectronic Effects in trans-Decahydroquinoline Reactivity

Stereoelectronic effects, the influence of orbital overlap on molecular geometry and reactivity, play a significant role in the behavior of this compound. The rigid, chair-chair conformation of the trans-fused system dictates the spatial orientation of substituents and lone pairs, profoundly impacting their interactions.

A key stereoelectronic interaction in this compound involves the nitrogen lone pair. The orientation of this lone pair, whether axial or equatorial, influences the molecule's reactivity and spectroscopic properties. For instance, the lone pair's orientation affects the one-bond carbon-hydrogen coupling constants (¹J(C,H)) in the piperidine (B6355638) ring. researchgate.net In N-methyl-trans-decahydroquinoline, protonation shifts observed in NMR can be rationalized by the linear electric field shift (LEFS) theory, which considers the stereochemical dependence of these shifts. researchgate.net

The conformation of the this compound system is "locked," meaning it cannot undergo ring inversion like its cis counterpart. nih.gov This conformational rigidity makes it an excellent model for studying stereoelectronic effects without the complication of conformational isomerism. In reactions such as enantioselective acylation, the fixed geometry of this compound leads to different stereochemical outcomes compared to the more flexible cis-isomer. nih.gov For acylation to occur, the nitrogen lone pair must be in an equatorial position to participate in a seven-membered transition state. nih.gov Due to its rigid structure, this compound can only react through a transition state where the α-substituent is equatorial, leading to a slower reaction rate and a different sense of enantiomeric induction compared to the cis-isomer. nih.gov

Furthermore, the presence of substituents on the decahydroquinoline (B1201275) ring can introduce additional stereoelectronic interactions. For example, in N-nitroso-trans-decahydroquinoline, an equatorial methyl group at the C-8 position does not significantly alter the geometry of the N-nitroso system. datapdf.com However, the introduction of a bulky tert-butyl group at the 8a-position can induce considerable strain. datapdf.com

Interactive Data Table: Conformational Preference in Substituted Decahydroquinolines

| Compound | Substituent(s) | Preferred Conformation of N-substituent/Lone Pair | Reference(s) |

| This compound | None | Proton preferentially equatorial | researchgate.net |

| 8-Methyl-trans-decahydroquinoline | 8-Methyl | Proton preferentially equatorial | researchgate.net |

| 8-tert-Butyl-trans-decahydroquinoline | 8-tert-Butyl | Proton forced into a predominantly axial position | researchgate.net |

| N-Nitroso-trans-decahydroquinoline | N-Nitroso | Double-chair form is the major conformer | datapdf.com |

| N-Alkyl-cis-decahydroquinolines | N-Methyl, N-Ethyl, N-Trifluoroethyl | Shift in equilibrium towards type 1 conformation | rsc.org |

Detailed Mechanistic Studies of Cyclization Reactions to Form the this compound Core

The synthesis of the this compound core often involves cyclization reactions, and understanding their mechanisms is key to controlling the stereochemical outcome. Various strategies have been developed, with mechanistic details often elucidated through a combination of experimental studies and computational modeling.

One common approach is the catalytic hydrogenation of quinoline (B57606) or its derivatives. The hydrogenation of quinoline over catalysts like platinum or nickel can lead to decahydroquinoline. gatech.edugatech.edu While early work suggested the formation of this compound, more recent studies indicate that under certain conditions, particularly with platinum catalysts in acetic acid, the cis-isomer is the primary product. gatech.edu The formation of the trans-isomer can be favored at higher temperatures. gatech.edu The hydrogenation process is typically stepwise, with the initial formation of tetrahydroquinoline. gatech.edu

Intramolecular cyclization reactions are also widely employed. For instance, a tandem biscyclization reaction has been developed to form the decahydroquinoline core, with the mechanism proposed based on DFT modeling studies. ub.edu Another approach involves a Robinson annulation/intramolecular aza-Michael domino process, where DFT-based mechanistic studies helped rationalize the observed diastereodivergent course of the azacyclization. researchgate.net

Reductive cleavage of an oxazolidine (B1195125) ring fused to a piperidine system provides another route to trans-decahydroquinolines. The reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) proceeds through an iminium ion intermediate. nih.gov The stereochemical outcome is governed by stereoelectronic control, with the hydride being delivered axially to the less hindered face of the electrophilic carbon, favoring the formation of the trans-isomer. nih.gov

Furthermore, intramolecular aldol-type cyclizations with epimerization have been utilized in the divergent synthesis of various decahydroquinoline alkaloids. researchgate.netresearchgate.net The stereochemical control in these reactions is often based on the A¹,³ strain in the starting material and stereoelectronic effects. researchgate.net Iron-catalyzed radical cyclizations of α-bromocarboxamides with internal olefins have also been shown to produce trans-lactams, which can be precursors to trans-decahydroquinolines. rsc.org Mechanistic studies indicate that this reaction proceeds via a radical process. rsc.org

Factors Governing Regioselectivity and Diastereoselectivity in Synthetic Transformations

Achieving high levels of regioselectivity and diastereoselectivity is a central challenge in the synthesis of complex molecules like substituted trans-decahydroquinolines. Several factors, including steric effects, electronic effects, the nature of the catalyst, and reaction conditions, play a crucial role in determining the outcome of synthetic transformations. numberanalytics.comnumberanalytics.com

In the context of this compound synthesis, the rigid conformational nature of the ring system itself is a primary determinant of stereoselectivity. nih.govcaribjscitech.com Because the trans-fused system cannot undergo ring inversion, the approach of reagents is often sterically directed to one face of the molecule.

For instance, in the alkylation of this compound derivatives, equatorial alkylation is generally favored. researchgate.net This is in contrast to the corresponding cis-isomers, where axial alkylation can be the major pathway. researchgate.net The choice of metalating agent and the use of additives like HMPA can also influence the stereochemical outcome, sometimes favoring radical pathways over ionic ones, which can lead to a loss of stereoselectivity. researchgate.net

In cyclization reactions, the stereochemistry of the starting materials often dictates the stereochemistry of the final product. For example, the stereoconvergent cyclocondensation of δ-keto esters with (R)- or (S)-phenylglycinol can lead to enantiopure decahydroquinolines, where the stereoselectivity is governed by the chirality of the phenylglycinol auxiliary. researchgate.net Similarly, in the synthesis of decahydroquinoline alkaloids, a stereoselective Michael-type conjugate addition reaction followed by an intramolecular aldol-type cyclization with epimerization allows for conformational control based on the A¹,³ strain and stereoelectronic effects. researchgate.netresearchgate.net

Catalysts also play a pivotal role in controlling selectivity. In the hydrogenation of quinolines, the choice of catalyst (e.g., platinum, palladium, nickel) and solvent can influence the cis/trans ratio of the resulting decahydroquinolines. gatech.edumdpi.com Asymmetric catalysis, using chiral catalysts, can be employed to induce enantioselectivity in the formation of the decahydroquinoline ring system. chemrxiv.org For example, a chiral phosphoric acid has been used to catalyze an intramolecular Michael addition for the enantioselective synthesis of a lycopodium (B1140326) alkaloid containing a decahydroquinoline core. sciengine.com

Interactive Data Table: Selectivity in this compound Synthesis

| Reaction Type | Key Factors Influencing Selectivity | Outcome | Reference(s) |

| Catalytic Hydrogenation | Catalyst (Pt, Pd/C, Pd(OH)₂/C), Temperature, Solvent | Can favor either cis or trans isomers depending on conditions. | gatech.edugatech.edumdpi.com |

| Reductive Cleavage of Oxazolidine | Reducing Agent (NaBH₃CN, NaBH₄), Stereoelectronic Control | Predominantly trans-isomer via axial hydride delivery. | nih.gov |

| Alkylation | Ring Fusion (cis vs. trans), Metalating Agent, Additives (HMPA) | trans-Decahydroquinolines favor equatorial alkylation. | researchgate.net |

| Michael Addition/Aldol (B89426) Cyclization | A¹,³ Strain, Stereoelectronic Effects, Chiral Auxiliaries/Catalysts | High diastereoselectivity and enantioselectivity. | researchgate.netresearchgate.netsciengine.com |

| Iron-Catalyzed Radical Cyclization | Steric Repulsion in Metallacycle Intermediate | Forms trans-lactams. | rsc.org |

| Knoevenagel Condensation/Intramolecular Lactam Formation | Catalyst (Piperidine vs. Et₃N), Temperature | Use of a tertiary amine catalyst prevents epimerization and favors the cis-product, which can be a precursor to trans-isomers. | nih.gov |

Synthetic Utility and Applications of Trans Decahydroquinoline As a Chemical Scaffold

trans-Decahydroquinoline as a Chiral Building Block in Enantioselective Synthesis

The inherent chirality of the this compound skeleton makes it a valuable chiral building block in enantioselective synthesis, a field focused on the selective production of one of a pair of enantiomers. wikipedia.org The use of enantiomerically pure this compound derivatives allows for the transfer of chirality to new stereocenters during a synthetic sequence. This strategy is particularly effective when the decahydroquinoline (B1201275) core acts as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed.

Several methodologies have been developed to synthesize enantiopure trans-decahydroquinolines, which can then be utilized as chiral starting materials. For instance, phenylglycinol-derived tricyclic lactams have been employed as effective chiral scaffolds for the synthesis of enantiopure decahydroquinoline derivatives. nih.govub.edu These chiral building blocks have been instrumental in the asymmetric synthesis of various alkaloids. ncsu.edu The ability to control the stereochemistry at multiple centers is a significant advantage, enabling the synthesis of complex natural products with high stereopurity.

Furthermore, the this compound framework can be functionalized at various positions, allowing for the introduction of different substituents that can influence the stereochemical course of subsequent reactions. This versatility makes it a powerful tool for chemists to construct a diverse range of chiral molecules. The development of catalytic, enantioselective methods to produce versatile stereogenic P(V) building blocks offers an alternative to using stoichiometric amounts of chiral controlling elements. chemrxiv.org

Application in Natural Product Total Synthesis

The rigid and stereochemically rich structure of the this compound core has made it a frequent target and key intermediate in the total synthesis of numerous natural products, particularly alkaloids.

Poison Frog Alkaloids (e.g., Pumiliotoxin C, Alkaloid (+)-219A)

The poison frog alkaloids, a diverse family of compounds isolated from the skin of dendrobatid frogs, often feature the decahydroquinoline skeleton. The synthesis of these alkaloids has been a fertile ground for the application and development of new synthetic methodologies.

Pumiliotoxin C , a prominent member of this family, possesses a cis-decahydroquinoline (B84933) structure. However, synthetic strategies often involve the stereocontrolled conversion of a trans-fused intermediate or the selective formation of the cis-isomer from a common precursor. For example, a stereocontrolled synthesis of (±)-pumiliotoxin C was achieved from 4-methoxypyridine (B45360) in seven steps. researchgate.net Another approach utilized an intramolecular acylnitroso Diels–Alder reaction to construct the core structure, which was then converted to the all-cis-decahydroquinoline system. rsc.org The synthesis of both cis- and trans-195A (an isomer of pumiliotoxin C) has been accomplished through short enantio- and diastereoselective routes, highlighting the versatility of synthetic strategies in accessing different stereoisomers. acs.orgresearchgate.net The metalation and alkylation of both cis- and trans-decahydroquinolines have also been studied, providing routes to various substituted derivatives. acs.org

Alkaloid (+)-219A is a this compound alkaloid whose first asymmetric synthesis was achieved using enantiopure N-acyldihydropyridone intermediates. acs.orgacs.org This synthesis demonstrated the utility of these building blocks in constructing the trans-fused ring system. acs.org The synthesis of this alkaloid has also been highlighted as an application of pyridine-derived triflating reagents. orgsyn.org

| Alkaloid | Key Synthetic Strategy | Reference(s) |

| Pumiliotoxin C | Intramolecular acylnitroso Diels–Alder reaction | rsc.org |

| Synthesis from 4-methoxypyridine | researchgate.net | |

| Enantio- and diastereoselective synthesis | acs.orgresearchgate.net | |

| Alkaloid (+)-219A | Asymmetric synthesis from N-acyldihydropyridones | acs.orgacs.org |

Lycopodium (B1140326) Alkaloids (e.g., Cermizine B, Serralongamine A, Huperzine K/M)

Lycopodium alkaloids are a large and structurally diverse group of natural products isolated from club mosses. Many of these alkaloids contain a decahydroquinoline core, often with a trans-fusion.

Cermizine B is a phlegmarine-type Lycopodium alkaloid. Its enantioselective synthesis has been achieved using phenylglycinol-derived tricyclic lactams as chiral scaffolds. ub.edu A gram-scale total synthesis of (-)-cermizine B has also been reported, demonstrating the practicality of the developed synthetic route. tdx.catub.edu

Serralongamine A is another Lycopodium alkaloid whose synthesis has been accomplished. figshare.com The synthesis of (−)-serralongamine A was reported alongside the structural reassignment of huperzine K and M. st-andrews.ac.uknih.govresearchgate.netfigshare.com

Huperzine K and Huperzine M , initially reported as having a cis-decahydroquinoline structure, were later reassigned as possessing a trans-fused system based on NMR spectroscopic analysis and confirmed by enantioselective total synthesis. st-andrews.ac.uknih.govresearchgate.netfigshare.comresearcher.lifeacs.org This highlights the importance of total synthesis in verifying the structures of natural products. The synthesis of these alkaloids often proceeds through a common intermediate, allowing for a divergent approach to multiple members of the family. nih.govresearchgate.netfigshare.com

The synthesis of various Lycopodium alkaloids often leverages a common bicyclic decahydroquinoline motif, which serves as a platform for divergent total syntheses. researchgate.net

| Alkaloid | Key Synthetic Strategy/Finding | Reference(s) |

| Cermizine B | Enantioselective synthesis from phenylglycinol-derived lactams | ub.edu |

| Gram-scale total synthesis | tdx.catub.edu | |

| Serralongamine A | Total synthesis and structural studies | figshare.comst-andrews.ac.uknih.govresearchgate.netfigshare.com |

| Huperzine K/M | Structural reassignment to this compound and total synthesis | st-andrews.ac.uknih.govresearchgate.netfigshare.comresearcher.lifeacs.org |

Myrioneuron Alkaloids

Myrioneuron alkaloids, isolated from plants of the Myrioneuron genus, represent another class of natural products that can incorporate the this compound scaffold. One such example is Myritonine C, which is the first Myrioneuron alkaloid to feature a this compound motif and also contains a rare cyano group. mdpi.comacs.org The total synthesis of other Myrioneuron alkaloids, such as (–)-schoberine B, has been achieved, further demonstrating the utility of decahydroquinoline-based synthetic strategies. researchgate.net

Development of Complex Nitrogen Heterocycles based on the this compound Motif

The this compound framework serves not only as a key component of natural products but also as a versatile starting point for the synthesis of novel and complex nitrogen-containing heterocyclic systems. nih.govmdpi.com The inherent structural features of the this compound scaffold can be exploited to construct more elaborate polycyclic architectures.

Research in this area focuses on developing new synthetic methodologies to functionalize the this compound ring system and to use it as a template for subsequent ring-forming reactions. For example, analysis of 13C NMR spectroscopic data of phlegmarine-type Lycopodium alkaloids, which contain the decahydroquinoline core, has led to the development of predictive models for stereochemical assignment. researcher.life This understanding of structure-property relationships is crucial for the rational design of new complex heterocycles.

The development of new catalysts and synthetic methods, such as those involving metal nanoparticles, is also expanding the possibilities for synthesizing and functionalizing nitrogen heterocycles. rsc.org These advancements enable the creation of libraries of novel compounds based on the this compound scaffold, which can then be screened for a variety of biological activities. The ultimate goal is to leverage the structural and stereochemical information embedded in the this compound core to create new molecular entities with unique properties and potential therapeutic applications.

Future Directions and Emerging Research Avenues in Trans Decahydroquinoline Chemistry

Development of Novel Stereocontrol Methodologies for trans-Decahydroquinoline Derivatives

The precise control of stereochemistry is paramount in the synthesis of this compound derivatives, as the spatial arrangement of substituents profoundly influences their biological activity. Future research is increasingly directed towards the development of more efficient and versatile methods for establishing and maintaining the desired stereoisomer.

A significant area of development is the refinement of substrate-controlled and auxiliary-mediated strategies . The use of chiral auxiliaries, such as (R)-phenylglycinol, has proven effective in guiding the stereochemical outcome of cyclocondensation reactions to form enantiopure decahydroquinolines. researchgate.netnih.gov Future work will likely focus on expanding the library of chiral auxiliaries to offer broader substrate scope and higher diastereoselectivity. Furthermore, methods for the stereoselective removal of these auxiliaries under mild conditions are crucial for the practical application of these strategies. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of decahydroquinolines, offering a metal-free alternative to traditional methods. researchgate.nettdx.cat Chiral secondary amine catalysts, for instance, have been successfully employed in one-pot tandem reactions involving Michael additions and Robinson annulations to construct the decahydroquinoline (B1201275) core with high enantioselectivity. sciengine.comub.edu The development of new, more robust, and highly selective organocatalysts will be a key driver of innovation, enabling the synthesis of previously inaccessible or difficult-to-synthesize this compound derivatives.

Another promising avenue is the advancement of kinetic resolution techniques. The catalytic kinetic resolution of racemic decahydroquinolines using chiral acylating agents has shown potential for accessing enantioenriched isomers. nih.govresearchgate.net Research in this area is expected to focus on developing catalysts with higher selectivity factors and broader substrate compatibility, making this a more general and efficient approach for obtaining specific stereoisomers of trans-decahydroquinolines.

Furthermore, the ability to selectively epimerize between cis and trans-fused decahydroquinoline systems is a valuable synthetic tool. researchgate.net Developing milder and more predictable epimerization protocols will provide greater flexibility in synthetic design, allowing for the conversion of a more readily available isomer into a desired, less accessible one.

Exploration of New Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, enabling the construction of complex molecular architectures in a single operation from simple starting materials. The application of these strategies to the synthesis of trans-decahydroquinolines is a rapidly growing area of research.

Tandem reactions that form multiple bonds and stereocenters in a sequential, one-pot process are at the forefront of this research. For example, cascade sequences involving a Michael addition, Robinson annulation, and an intramolecular aza-Michael addition have been developed to construct the decahydroquinoline core with excellent diastereoselectivity. sciengine.com Other innovative tandem processes include transition metal-catalyzed cyclopropanation followed by a ring-opening reaction to furnish the decahydroquinoline skeleton. kyoto-u.ac.jp Future efforts will likely focus on discovering novel tandem sequences and expanding the scope of existing ones to access a wider variety of substitution patterns on the this compound framework.